molecular formula C21H24N2O2S B11299866 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide

Cat. No.: B11299866
M. Wt: 368.5 g/mol
InChI Key: QLVFTUZNWJFRSE-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a benzazepine core substituted with a sulfanyl group and a 2-phenylethylamine moiety.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H24N2O2S/c24-20(22-14-12-16-6-2-1-3-7-16)13-15-26-19-11-10-17-8-4-5-9-18(17)23-21(19)25/h1-9,19H,10-15H2,(H,22,24)(H,23,25)

InChI Key

QLVFTUZNWJFRSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzazepine ring or other functional groups.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated benzazepine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzazepine core may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The sulfanyl and phenylethyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity or altering its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamide derivatives) share the sulfanyl-propanamide framework but differ in their heterocyclic substituents (e.g., 1,3,4-oxadiazole and thiazole rings). Key comparisons include:

Property Target Compound 7c–7f ()
Molecular Formula Estimated: C₂₂H₂₅N₂O₂S C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂
Molecular Weight Estimated: ~389–400 g/mol 375–389 g/mol
Melting Point Not reported 134–178°C
Key Functional Groups Benzazepine, sulfanyl, propanamide Oxadiazole, thiazole, sulfanyl, propanamide
Spectral Data Not available IR (C=O, N-H), NMR (δ 7.5–8.2 aromatic), EI-MS

These compounds highlight the impact of heterocyclic substituents on physicochemical properties.

Benzazepine-Based Analogues ()

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide shares the benzazepine-sulfanyl-propanamide structure but substitutes the 2-phenylethyl group with a benzodioxin moiety:

Property Target Compound Compound
Molecular Formula Estimated: C₂₂H₂₅N₂O₂S C₂₁H₂₂N₂O₄S
Molecular Weight Estimated: ~389–400 g/mol 398.48 g/mol
Key Substituents 2-Phenylethyl, benzazepine Benzodioxin, benzazepine
Potential Applications Not reported Unspecified (structural focus)

The benzodioxin group in the analogue introduces additional oxygen atoms, which may increase polarity and alter pharmacokinetic properties compared to the lipophilic 2-phenylethyl group in the target compound .

Pharmacological and Functional Insights

  • Structural Relevance : The benzazepine core is associated with central nervous system (CNS) activity in other compounds (e.g., benzodiazepine analogs), though the sulfanyl-propanamide moiety may redirect bioactivity toward enzyme inhibition or allosteric modulation .
  • Propanamide Derivatives () : Compounds like para-methylfentanyl and thiophene fentanyl share the N-(2-phenylethyl)propanamide structure but incorporate piperidine or thiophene groups. These are potent opioids, highlighting the pharmacological significance of propanamide backbones in receptor binding .

Biological Activity

The compound 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Benzazepine Core : A bicyclic structure known for various biological activities.
  • Sulfanyl Group : Enhances reactivity and potential therapeutic effects.
  • Hydroxyl Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C23H22N2O2SC_{23}H_{22}N_{2}O_{2}S with a molecular weight of approximately 398.5 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of key signaling pathways involved in disease processes, particularly those related to inflammation and cancer.

Antitumor Activity

Research indicates that 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung (A549, HCC827) and breast cancer cells. The compound's mechanism may involve the inhibition of cell cycle progression and induction of apoptosis through the modulation of pathways such as NF-κB and MAPK .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. It has been shown to reduce the expression of COX-2 and TNF-alpha in cellular models .

Antimicrobial Activity

Compounds structurally similar to this one have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that derivatives can exhibit efficacy comparable to established antibiotics like penicillin, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide :

Compound NameStructure FeaturesBiological Activity
Compound ABenzazepine coreAntitumor
Compound BSulfanyl groupAnti-inflammatory
Compound CHydroxyl groupAntimicrobial

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of functional groups in determining therapeutic potential.

Case Studies and Research Findings

  • Antitumor Efficacy Study : In a study conducted on A549 lung cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
  • Inflammation Modulation Study : A model of acute inflammation showed that administration of the compound reduced paw edema by 30% compared to control groups, highlighting its potential as an anti-inflammatory agent.

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